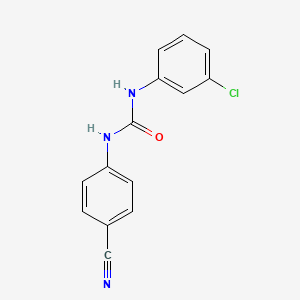

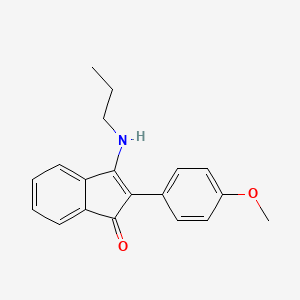

![molecular formula C17H25N3O4S B4630787 N~1~-[4-(acetylamino)phenyl]-N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4630787.png)

N~1~-[4-(acetylamino)phenyl]-N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide

Übersicht

Beschreibung

N1-[4-(acetylamino)phenyl]-N2-cyclohexyl-N2-(methylsulfonyl)glycinamide represents a class of compounds with unique structural features that may contribute to its chemical and physical properties, including stability, reactivity, and interactions with biological systems.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, starting with basic building blocks such as phenylalanine derivatives or sulfonyl chlorides. These processes may include condensation reactions, cyclization, and functional group transformations. For instance, compounds with sulfonyl groups can be synthesized through reactions involving sulfonyl chlorides and amines under specific conditions (Schaper et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds like N1-[4-(acetylamino)phenyl]-N2-cyclohexyl-N2-(methylsulfonyl)glycinamide can be elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These methods provide insights into the arrangement of atoms, the geometry of the molecule, and the presence of specific functional groups (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The reactivity of compounds containing sulfonyl and acyl groups can be influenced by their electronic and steric properties. Such molecules may undergo reactions including nucleophilic substitutions, additions to double bonds, and rearrangements. The presence of an acetylamino group can also impact the compound's reactivity, potentially facilitating reactions with nucleophiles or electrophiles (Liu & Li, 2016).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure of N1-[4-(acetylamino)phenyl]-N2-cyclohexyl-N2-(methylsulfonyl)glycinamide can be significantly affected by its molecular structure. The presence of cyclohexyl and sulfonyl groups can influence the compound's phase behavior, solubility in different solvents, and interactions with other molecules (Karia & Parsania, 1999).

Chemical Properties Analysis

The chemical stability, reactivity towards other compounds, and potential for participating in specific chemical reactions are key aspects of the chemical properties of N1-[4-(acetylamino)phenyl]-N2-cyclohexyl-N2-(methylsulfonyl)glycinamide. These properties are determined by the functional groups present in the molecule and their relative positions. Studies on similar compounds have shown that sulfonyl and acetylamino groups can impart specific reactivities, such as susceptibility to hydrolysis or participation in cycloaddition reactions (Ye et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthetic Equivalents for Tetrahydroisoquinoline Frameworks

N1-[4-(acetylamino)phenyl]-N2-cyclohexyl-N2-(methylsulfonyl)glycinamide is explored in synthetic chemistry for constructing complex molecular frameworks. For instance, Weinreb amide-based synthetic equivalents have been developed for the convenient synthesis of the 4-aryl-1,2,3,4-tetrahydroisoquinoline framework, a structure significant in medicinal chemistry. This approach involves N-benzylation and addition of arylmagnesium halide, followed by reduction and cyclization steps, showcasing the compound's utility in generating N-phenylsulfonyl protected tetrahydroisoquinolines and direct synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines in good yields (Harikrishna Kommidi, Sivaraman Balasubramaniam, I. Aidhen, 2010).

Prodrug Forms for Enhanced Solubility and Stability

The molecular structure of N1-[4-(acetylamino)phenyl]-N2-cyclohexyl-N2-(methylsulfonyl)glycinamide lends itself to modifications aimed at creating prodrug forms. Research has explored various N-acyl derivatives of model sulfonamides to evaluate them as potential prodrugs. These modifications aim to enhance water solubility and lipophilicity, crucial for drug delivery and effectiveness. The kinetics of these derivatives have been studied in various conditions, demonstrating the possibility of achieving maximal stability at specific pH levels and enzymatic hydrolysis to yield the parent sulfonamide in significant amounts (J. D. Larsen, H. Bundgaard, V. H. Lee, 1988).

Inhibition of Osteoclastogenesis

A notable application in the medical field is the compound's role in preventing osteoclastogenesis, which is pivotal in treating osteoporosis. A study on the novel compound N-phenyl-methylsulfonylamido-acetamide (PMSA) showed that it inhibits receptor activator of nuclear factor kappa B ligand (RNAKL)-induced osteoclast differentiation. This activity suggests its potential as a therapeutic agent against postmenopausal osteoporosis by inhibiting the signaling pathways at the early stage of osteoclast differentiation (Eunjin Cho et al., 2020).

Aldose Reductase Inhibition

Further, its derivatives have been investigated for their potential to inhibit aldose reductase, an enzyme implicated in diabetic complications. The synthesis of N-[[(substituted amino)phenyl]sulfonyl]glycines as analogs with increased lipophilic character has demonstrated significant inhibitory potential, indicating the compound's applicability in designing inhibitors for managing diabetes-related conditions (C. A. Mayfield, J. Deruiter, 1987).

Eigenschaften

IUPAC Name |

N-(4-acetamidophenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4S/c1-13(21)18-14-8-10-15(11-9-14)19-17(22)12-20(25(2,23)24)16-6-4-3-5-7-16/h8-11,16H,3-7,12H2,1-2H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCFMYFVFBUGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4630726.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4630738.png)

![2-{[4-allyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4630750.png)

![1-(2,3-dichlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4630753.png)

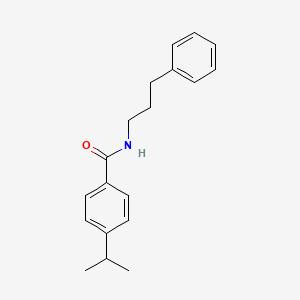

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B4630760.png)

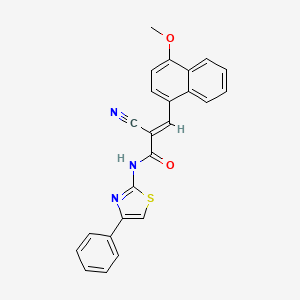

![3-amino-4,6-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4630776.png)

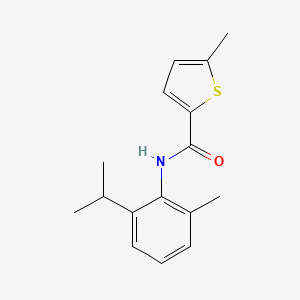

![N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide](/img/structure/B4630789.png)

![2-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4630792.png)

![methyl 4-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4630800.png)